Acetic acid;1,2-dimethylhydrazine
Description
1,2-Dimethylhydrazine (DMH) is a synthetic carcinogen widely used in preclinical studies to induce colorectal cancer in rodent models. Upon metabolic activation, DMH generates methylating agents (e.g., methyldiazonium ions) that form DNA adducts such as O6-methylguanine and O4-methylthymidine, which are critical in initiating carcinogenesis . DMH exhibits organ specificity, primarily targeting the colon and rectum, despite higher levels of DNA alkylation in the liver . Its mechanism involves ribosomal aggregation disruption, inhibition of hepatic protein synthesis, and induction of colonic epithelial hyperplasia . DMH’s carcinogenicity is influenced by dietary factors (e.g., high-fat diets), gut microbiota, and chemopreventive agents .
Properties
CAS No. |
90597-08-3 |
|---|---|
Molecular Formula |
C4H12N2O2 |
Molecular Weight |
120.15 g/mol |
IUPAC Name |
acetic acid;1,2-dimethylhydrazine |
InChI |
InChI=1S/C2H8N2.C2H4O2/c1-3-4-2;1-2(3)4/h3-4H,1-2H3;1H3,(H,3,4) |
InChI Key |
POXANHPYYCYVKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.CNNC |
Origin of Product |
United States |
Preparation Methods
Formation of Acetylhydrazine
Acetylhydrazine, the precursor for UDMH, is synthesized by reacting ethyl acetate with hydrazine hydrate in a lower alcohol solvent (e.g., methanol). The reaction occurs at 60°C with a 10% molar excess of ethyl acetate:
$$
\text{CH}3\text{COOCH}2\text{CH}3 + \text{N}2\text{H}4 \rightarrow \text{CH}3\text{CONHNH}2 + \text{CH}3\text{CH}_2\text{OH}
$$
This exothermic reaction achieves near-quantitative yields, with acetic acid occasionally added to stabilize intermediates.
Reductive Alkylation with Formaldehyde
Acetylhydrazine undergoes reductive alkylation using formaldehyde (as Methyl Formcel®) in methanol under hydrogen pressure (100 psig) and palladium/carbon catalysis. Acetic acid (4–5% by weight) is introduced to maintain a pH below 7.5, optimizing reaction kinetics. The stoichiometry is critical:
$$
\text{CH}3\text{CONHNH}2 + 2.1\ \text{HCHO} \xrightarrow{\text{H}2, \text{Pd/C}} \text{CH}3\text{CONHN}(\text{CH}3)2 + \text{H}_2\text{O}
$$
This step produces N,N-dimethyl acetylhydrazine in >95% yield at 45–90°C.
Cleavage to 1,1-Dimethylhydrazine
The acyl group is removed via base hydrolysis (50% NaOH at 60°C) or hydrazinolysis. For example, 68 lbs of NaOH cleaves 57 lbs of dimethyl acetylhydrazine, distilling UDMH at 99% purity:
$$
\text{CH}3\text{CONHN}(\text{CH}3)2 + \text{NaOH} \rightarrow \text{CH}3\text{COONa} + \text{H}2\text{NN}(\text{CH}3)_2
$$
Role of Acetic Acid in the Synthesis
Acetic acid enhances reaction efficiency in two ways:
- pH Control : Maintaining acidic conditions (pH <7.5) during reductive alkylation prevents undesirable side reactions.
- Catalyst Activation : Protonates intermediates, facilitating hydrogenation on the palladium catalyst.
Industrial-Scale Process Parameters
Data from pilot-scale experiments (30-gallon reactors) illustrate optimized conditions:
| Parameter | Value |
|---|---|
| Formaldehyde Feed Rate | 57 lbs over 5 hours |
| Temperature Range | 60–90°C |
| Hydrogen Pressure | 100–150 psig |
| NaOH for Cleavage | 68 lbs per batch |
| UDMH Yield | 28 lbs (99% purity) |
Analytical Methods for Quality Control
Post-synthesis, UDMH is quantified via potentiometric titration in acetonitrile-acetic acid media. Acetic anhydride acetylates residual hydrazines, allowing selective UDMH measurement:
$$
\text{UDMH} + (\text{CH}3\text{CO})2\text{O} \rightarrow \text{Acetylated UDMH} + \text{CH}_3\text{COOH}
$$
Titration with 0.1N HClO₄ in acetic acid provides precise quantification.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;1,2-dimethylhydrazine can undergo various chemical reactions, including:
Oxidation: Acetic acid can be oxidized to carbon dioxide and water, while 1,2-dimethylhydrazine can be oxidized to form reactive intermediates.
Reduction: Reduction reactions can convert acetic acid to ethanol.
Substitution: Both acetic acid and 1,2-dimethylhydrazine can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction reactions.
Substitution Reagents: Hydroxylamine for the formation of hydrazones from aldehydes and ketones.
Major Products Formed
Oxidation: Carbon dioxide and water from acetic acid; reactive intermediates from 1,2-dimethylhydrazine.
Reduction: Ethanol from acetic acid.
Substitution: Hydrazones from the reaction of 1,2-dimethylhydrazine with aldehydes and ketones.
Scientific Research Applications
Acetic acid;1,2-dimethylhydrazine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Employed in studies of DNA alkylation and mutagenesis.
Industry: Acetic acid is widely used in the production of polymers, pharmaceuticals, and food additives.
Mechanism of Action
Comparison with Similar Compounds
1-Methylhydrazine
- Structural Difference : Lacks a second methyl group compared to DMH.
1,1-Dimethylhydrazine
- Structural Difference : Methyl groups on the same nitrogen atom.
- Toxicity Profile: Primarily associated with hepatotoxicity rather than gastrointestinal carcinogenesis .
Cycasin and Dimethylnitrosamine
- Cycasin: A natural toxin metabolized to methylazoxymethanol (MAM), analogous to DMH’s active metabolite. Both induce colonic tumors via similar methylation pathways .
- Dimethylnitrosamine : Shares methylation mechanisms with DMH but primarily induces liver tumors, highlighting tissue-specific metabolic differences .
Table 1: Comparison of DMH with Structural Analogs
Interaction with Chemopreventive Compounds
Organosulfur Compounds (OSCs)
Phenolic Acids
- Gallic Acid: Inhibits DMH-induced colon carcinogenesis by modulating antioxidant defenses and reducing O6-methylguanine adducts .
- Vanillic Acid: Prevents hepatocarcinogenesis in DMH-exposed models through antiproliferative effects .
Table 2: Efficacy of Chemopreventive Agents Against DMH
Dietary and Microbial Modulators
Dietary Fibers
Xylo-Oligosaccharides (XOS)
- Mechanism : Fermentation produces acetic acid, promoting bifidobacteria and inhibiting pathogenic E. coli. XOS reduces DMH-induced cecal pH shifts and tumorigenesis .
Table 3: Dietary Factors Influencing DMH Carcinogenesis
Contradictory Findings and Variability
- Genotoxicity Assays: DMH was classified as non-genotoxic in some ToxTracker assays due to concentration selection discrepancies, unlike consistent results for benzo[a]pyrene .
Q & A
Q. What are the recommended analytical methods for detecting 1,2-dimethylhydrazine in biological matrices?
While direct analytical methods for 1,2-dimethylhydrazine in biological materials are not well-documented, studies on structurally related compounds (e.g., 1,2-diphenylhydrazine) suggest challenges due to instability and rapid oxidation. Researchers may analyze metabolites such as azobenzene or aniline using gas chromatography (GC) or high-performance liquid chromatography (HPLC), though these metabolites are not definitive biomarkers for 1,2-dimethylhydrazine exposure. Calibration protocols should account for oxidation by measuring both parent compounds and degradation products .
Q. What are the established toxicological endpoints for 1,2-dimethylhydrazine exposure in animal models?
Limited data from hydrazine derivatives indicate potential endpoints such as hepatotoxicity, nephrotoxicity, and carcinogenicity. Inhalation, oral, and dermal exposure studies in animals should focus on dose-response relationships, histopathological changes, and metabolic byproducts. Confidence in these endpoints varies; moderate confidence exists for acute toxicity, while carcinogenicity data require further validation due to inconsistencies across species and exposure routes .
Q. How should researchers design inhalation exposure studies for 1,2-dimethylhydrazine?
Key considerations include:
- Dose calibration : Use controlled chambers with real-time monitoring to ensure precise exposure levels.
- Duration : Acute (24–72 hours) vs. chronic (weeks to months) exposure protocols.
- Metabolite tracking : Collect blood, urine, and tissue samples to correlate exposure with metabolic outcomes.
- Controls : Include sham-exposed groups to distinguish compound-specific effects from environmental artifacts .
Advanced Research Questions
Q. How can instability issues of 1,2-dimethylhydrazine during chromatographic analysis be mitigated?
The compound’s propensity to oxidize requires:
- Sample preservation : Immediate freezing (-80°C) and use of antioxidants (e.g., ascorbic acid) in storage buffers.
- Combined quantification : Measure both 1,2-dimethylhydrazine and its oxidation products (e.g., azobenzene) to account for degradation.
- Standardized protocols : Validate methods using spiked matrices and cross-check with mass spectrometry (MS) for accuracy .
Q. What strategies resolve contradictions in carcinogenicity data for 1,2-dimethylhydrazine?
Conflicting results may arise from species-specific metabolism or variable experimental designs. To reconcile discrepancies:
- Harmonize study parameters : Standardize exposure routes (oral, inhalation), doses, and observation periods.
- Mechanistic studies : Investigate DNA adduct formation or oxidative stress pathways to establish causality.
- Evidence grading : Apply frameworks like ATSDR’s confidence ratings (moderate/low/very low) to weigh study quality and consistency .
Q. What systematic approaches identify data gaps in 1,2-dimethylhydrazine toxicology?
Conduct a structured literature review:
- Database searches : Use PubMed, TOXCENTER, and NTRL with tailored query strings (e.g., CAS numbers, MeSH terms).
- Screening criteria : Exclude non-peer-reviewed sources and prioritize studies with mechanistic or dose-response data.
- Data prioritization : Flag gaps in chronic toxicity, reproductive effects, and biomarker validation for future research .
Methodological Questions
Q. How can stable derivatives of acetic acid and 1,2-dimethylhydrazine be synthesized for pharmacological studies?
Derivative synthesis may involve:
- Protective groups : Use tert-butoxycarbonyl (Boc) to shield reactive hydrazine moieties during reactions.
- Coupling agents : Employ carbodiimides (e.g., EDC) to conjugate acetic acid with hydrazine derivatives.
- Characterization : Validate structures via nuclear magnetic resonance (NMR) and Fourier-transform infrared (FTIR) spectroscopy. Stability testing under physiological conditions (pH 7.4, 37°C) is critical to assess decomposition rates .
Q. What theoretical frameworks guide mechanistic studies of 1,2-dimethylhydrazine toxicity?
Link experiments to established toxicokinetic models or oxidative stress paradigms. For example:
- Reactive oxygen species (ROS) hypothesis : Measure lipid peroxidation (MDA assay) and antioxidant enzyme activity (SOD, CAT).
- DNA damage pathways : Quantify 8-hydroxy-2’-deoxyguanosine (8-OHdG) as a biomarker of genotoxicity. Integrate computational models (e.g., molecular docking) to predict metabolite interactions with cellular targets .
Tables for Key Data
| Analytical Method | Applicability | Limitations |
|---|---|---|
| GC-MS | Metabolite detection | Insensitive to parent compound |
| HPLC-UV | Quantification of oxidation byproducts | Requires derivatization |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
